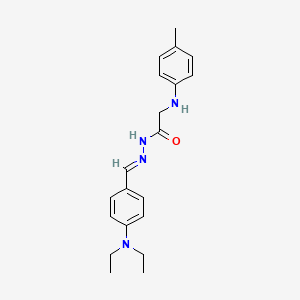![molecular formula C17H16BrN5O4 B15019944 (3E)-3-{2-[(3-amino-5-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-bromophenyl)butanamide](/img/structure/B15019944.png)
(3E)-3-{2-[(3-amino-5-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-bromophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[(3-AMINO-5-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a bromophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3-AMINO-5-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Nitration: Introduction of the nitro group into the aromatic ring.
Amination: Conversion of the nitro group to an amino group.
Formamidation: Formation of the formamido group.
Coupling Reaction: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production.
Purification Techniques: Using methods like crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(3-AMINO-5-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(3E)-3-{[(3-AMINO-5-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-{[(3-AMINO-5-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell function.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group.
2-Thiophenemethylamine: A compound with a similar structure but different functional groups.
Uniqueness
(3E)-3-{[(3-AMINO-5-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H16BrN5O4 |
|---|---|
Molecular Weight |
434.2 g/mol |
IUPAC Name |
3-amino-N-[(E)-[4-(2-bromoanilino)-4-oxobutan-2-ylidene]amino]-5-nitrobenzamide |
InChI |
InChI=1S/C17H16BrN5O4/c1-10(6-16(24)20-15-5-3-2-4-14(15)18)21-22-17(25)11-7-12(19)9-13(8-11)23(26)27/h2-5,7-9H,6,19H2,1H3,(H,20,24)(H,22,25)/b21-10+ |
InChI Key |
FCWIPLQVPUHMFK-UFFVCSGVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N)/CC(=O)NC2=CC=CC=C2Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N)CC(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15019863.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-fluorobenzohydrazide](/img/structure/B15019865.png)
![N'-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B15019890.png)
![4-(phenylamino)-N'-[(E)-phenylmethylidene]butanehydrazide](/img/structure/B15019893.png)
![4-{[(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzamide](/img/structure/B15019897.png)

![4-(3-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B15019916.png)
![N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclopropanecarboxamide](/img/structure/B15019919.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(4-iodophenyl)butanamide](/img/structure/B15019920.png)
![ethyl 4-{[(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B15019922.png)
![2-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15019923.png)
![N-(2-ethylhexyl)-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15019924.png)
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B15019931.png)
![N-[(1Z)-3-[(2Z)-2-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15019936.png)
